molecular formula C13H23NO4 B6315799 3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid CAS No. 1824339-20-9

3-(tert-Butoxycarbonylamino)-2-cyclopentylpropanoic acid

Cat. No. B6315799
CAS RN: 1824339-20-9
M. Wt: 257.33 g/mol
InChI Key: QGVWOPZWAMDFGD-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It’s used to protect amine groups from reacting under conditions where they’re not supposed to . The Boc group can be added to an amine under mild conditions and can be removed using a strong acid .


Synthesis Analysis

The Boc group can be added to an amine using di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used in the synthesis of peptides, where the Boc group protects the amine of an amino acid while a peptide bond is formed .


Molecular Structure Analysis

The Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group . This gives the Boc group a polar carbonyl group and a nonpolar tert-butyl group .


Chemical Reactions Analysis

The main reactions involving the Boc group are its addition to an amine and its removal . The Boc group can be removed using a strong acid, such as trifluoroacetic acid . This reaction is commonly used in the synthesis of peptides to remove the Boc group after a peptide bond has been formed .

Safety and Hazards

Compounds with Boc groups are generally safe to handle, but as with all chemicals, they should be handled with care . They should be kept away from strong acids, which can remove the Boc group .

Future Directions

The use of Boc groups in peptide synthesis is a well-established field, but there’s always room for improvement . Future research may focus on developing more efficient methods for adding and removing Boc groups, or on finding new applications for Boc-protected compounds .

properties

IUPAC Name

2-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVWOPZWAMDFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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